Avilamycin Component-Specific Antibacterial Activity: Avilamycin A Versus Avilamycin C
Avilamycin A and avilamycin C, the two principal fermentation products of S. viridochromogenes Tü57, exhibit pronounced differences in antibacterial potency despite differing by only a single functional group at position C56. The structural difference—Avilamycin A bears a COCH₃ (acetyl) group while Avilamycin C carries a CH(OH)CH₃ (hydroxyethyl) moiety—translates into substantially divergent activity profiles [1]. This component-level heterogeneity has direct implications for analytical standard selection, quality control specifications, and research applications where defined single-component activity is required.
| Evidence Dimension | Component-specific antibacterial potency ranking |
|---|---|
| Target Compound Data | Avilamycin A: Highest activity among all components, particularly against Clostridium, Streptococcus, and Bacillus spp. |
| Comparator Or Baseline | Avilamycin C: Reduced activity relative to Avilamycin A |
| Quantified Difference | Avilamycin A is the principal active component; Avilamycin C differs at C56 (COCH₃ vs. CH(OH)CH₃) and exhibits lower potency |
| Conditions | Comparative antibacterial screening of isolated avilamycin components A through N |
Why This Matters
Procurement of multi-component avilamycin versus purified Avilamycin A yields different potency and activity spectra; researchers must specify which is required, while quality control applications demand component-aware analytical standards.
- [1] Weitnauer G, Hauser G, Hofmann C, Linder U, Boll R, Pelz K, Glaser SJ, Bechthold A. Novel avilamycin derivatives with improved polarity generated by targeted gene disruption. Chem Biol. 2004 Oct;11(10):1403-11. View Source
